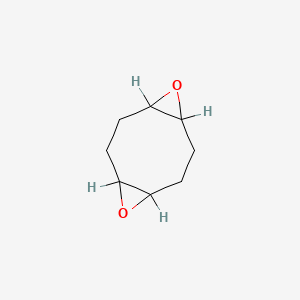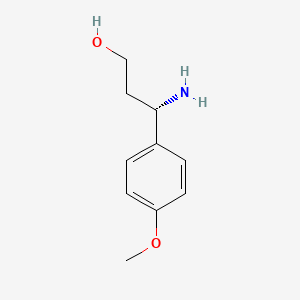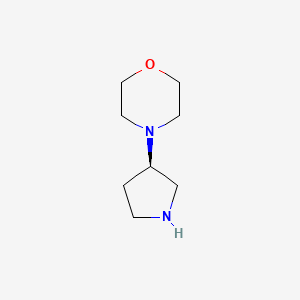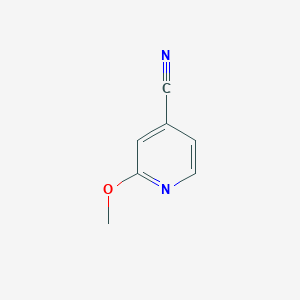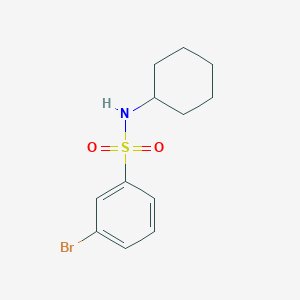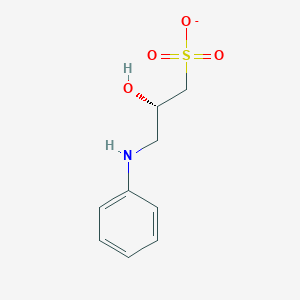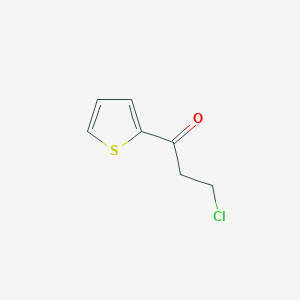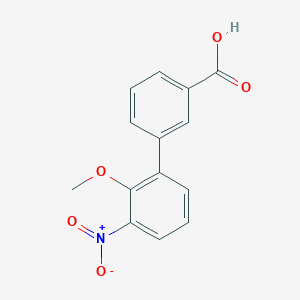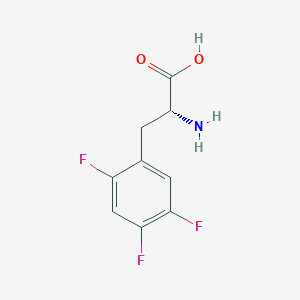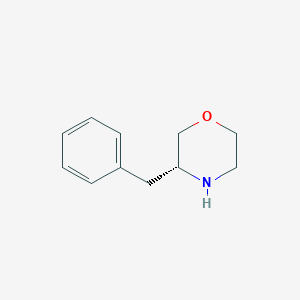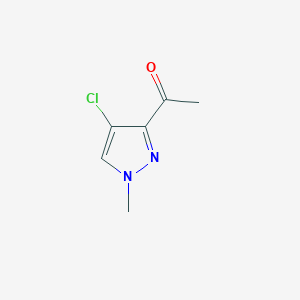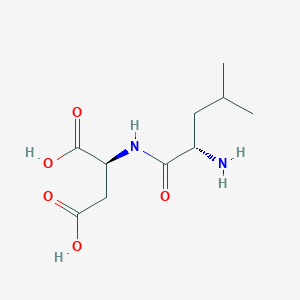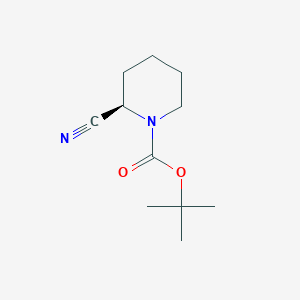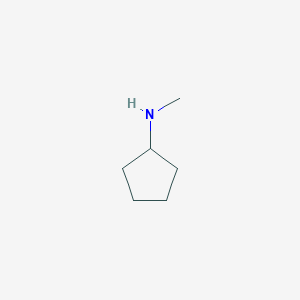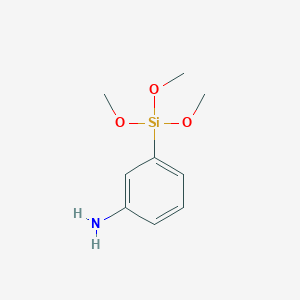
m-AMINOPHENYLTRIMETHOXYSILANE
Übersicht
Beschreibung
M-aminophenyltrimethoxysilane (m-APTMS) is an organosilicon compound with the chemical formula C7H15NO3Si. It is a colorless liquid that is commonly used as a coupling agent for various applications in the fields of biomedical and chemical research. m-APTMS is also used as a precursor for the synthesis of various functionalized silica materials. This compound is an important component of many chemical and biological processes, including the synthesis of silica-based materials and the functionalization of surfaces.
Wissenschaftliche Forschungsanwendungen
Epoxy-Silica Networks
- Scientific Field: Material Science
- Application Summary: m-AMINOPHENYLTRIMETHOXYSILANE (APTMOS) is used in the preparation of epoxy-silica hybrids through the sol-gel process . These hybrids have interfacial bonding, which is achieved by using APTMOS .
- Methods of Application: The amine groups present on the APTMOS are used to partially cure diglycidyl ether of bisphenol-A (DGEBA), while the methoxy groups create a silica network simultaneously through the sol-gel process . Complete curing and cross-linking are carried out later using a curing agent at higher temperatures .
- Results/Outcomes: The resulting hybrids show considerable improvement in thermal mechanical properties and the coefficient of thermal expansion is reduced in contrast to the un-compatiblized system .
Polyimide-Silica Nano-composites
- Scientific Field: Nanotechnology
- Application Summary: APTMOS is used in the preparation of polyimide-silica nano-composites .
- Methods of Application: APTMOS and pyromellitic dianhydride (PMDA) are reacted in a 2:1 molar ratio in dimethylacetamide (DMAc) as a solvent to generate amic acid oligomeric species with alkoxy groups at the chain ends . Specific amounts of these, along with tetraethoxysilane (TEOS), are mixed in the high molecular weight polyamic acid solution in DMAc .
- Results/Outcomes: The specific results or outcomes of this application are not provided in the source .
High Thermal Stability Coupling Agents
- Scientific Field: Material Science
- Application Summary: m-AMINOPHENYLTRIMETHOXYSILANE is used as an intermediate for the preparation of aromatic silanes, which are high thermal stability coupling agents .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results/Outcomes: The specific results or outcomes of this application are not provided in the source .
Custom Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: m-AMINOPHENYLTRIMETHOXYSILANE is used in custom synthesis applications .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results/Outcomes: The specific results or outcomes of this application are not provided in the source .
High Thermal Stability Coupling Agents
- Scientific Field: Material Science
- Application Summary: m-AMINOPHENYLTRIMETHOXYSILANE is used as an intermediate for the preparation of aromatic silanes, which are high thermal stability coupling agents .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results/Outcomes: The specific results or outcomes of this application are not provided in the source .
Custom Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: m-AMINOPHENYLTRIMETHOXYSILANE is used in custom synthesis applications .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results/Outcomes: The specific results or outcomes of this application are not provided in the source .
Eigenschaften
IUPAC Name |
3-trimethoxysilylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3Si/c1-11-14(12-2,13-3)9-6-4-5-8(10)7-9/h4-7H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTRNELCZAZKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](C1=CC=CC(=C1)N)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90431182 | |
| Record name | m-AMINOPHENYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
m-AMINOPHENYLTRIMETHOXYSILANE | |
CAS RN |
70411-42-6 | |
| Record name | m-AMINOPHENYLTRIMETHOXYSILANE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90431182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



